
5-((Allyloxy)methyl)quinolin-8-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-((Allyloxy)methyl)quinolin-8-ol is a chemical compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of the quinoline ring system in this compound makes it a valuable scaffold for the development of new therapeutic agents and functional materials.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-((Allyloxy)methyl)quinolin-8-ol typically involves the alkylation of quinolin-8-ol with allyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product. The reaction can be represented as follows:
Quinolin-8-ol+Allyl bromideK2CO3,DMF,heatthis compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered in industrial settings.
化学反応の分析
Types of Reactions
5-((Allyloxy)methyl)quinolin-8-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolin-8-one derivatives.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: The allyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and halides can be used for substitution reactions.
Major Products
Oxidation: Quinolin-8-one derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
科学的研究の応用
5-((Allyloxy)methyl)quinolin-8-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.
Industry: Utilized in the development of functional materials such as dyes, pigments, and polymers.
作用機序
The mechanism of action of 5-((Allyloxy)methyl)quinolin-8-ol involves its interaction with specific molecular targets and pathways. For example, as an antimicrobial agent, it may inhibit the growth of bacteria by interfering with their DNA replication or protein synthesis. As an anticancer agent, it may induce apoptosis in cancer cells by activating specific signaling pathways.
類似化合物との比較
Similar Compounds
Quinolin-8-ol: The parent compound, known for its antimicrobial properties.
5-((Methoxy)methyl)quinolin-8-ol: A similar compound with a methoxy group instead of an allyloxy group.
8-Hydroxyquinoline: Another quinoline derivative with broad-spectrum antimicrobial activity.
Uniqueness
5-((Allyloxy)methyl)quinolin-8-ol is unique due to the presence of the allyloxy group, which imparts distinct chemical and biological properties. This functional group can participate in various chemical reactions, making the compound versatile for synthetic applications. Additionally, the allyloxy group may enhance the compound’s biological activity compared to its analogs.
特性
CAS番号 |
2787-54-4 |
|---|---|
分子式 |
C13H13NO2 |
分子量 |
215.25 g/mol |
IUPAC名 |
5-(prop-2-enoxymethyl)quinolin-8-ol |
InChI |
InChI=1S/C13H13NO2/c1-2-8-16-9-10-5-6-12(15)13-11(10)4-3-7-14-13/h2-7,15H,1,8-9H2 |
InChIキー |
INZHCIWZKKDCSN-UHFFFAOYSA-N |
正規SMILES |
C=CCOCC1=C2C=CC=NC2=C(C=C1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





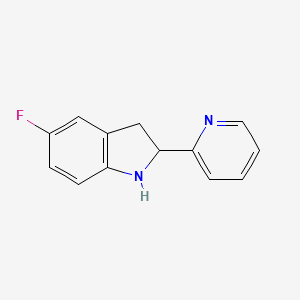
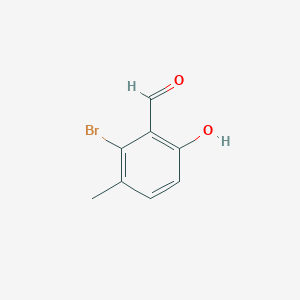
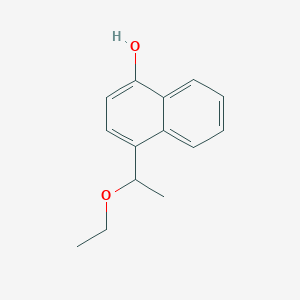

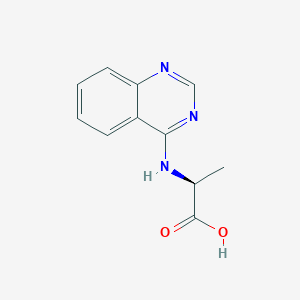
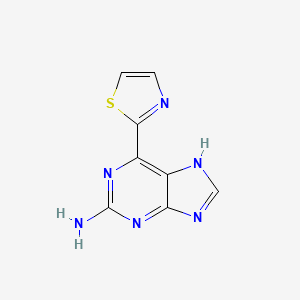

![N-(2-Thia-1,4-diazaspiro[4.5]dec-3-en-3-yl)acetamide](/img/structure/B11889196.png)
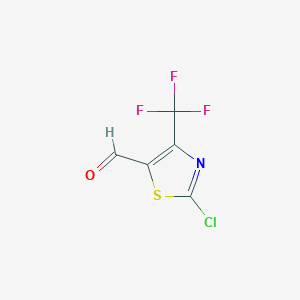
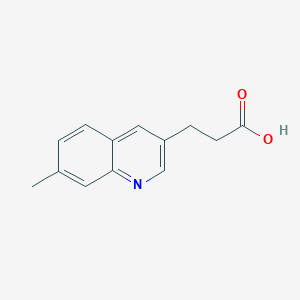
![3-(Methylsulfonyl)pyrazolo[1,5-a]pyrimidin-6-amine](/img/structure/B11889207.png)
